1,3-Dimethyl-1H-pyrazol-4-carbaldehyd

Übersicht

Beschreibung

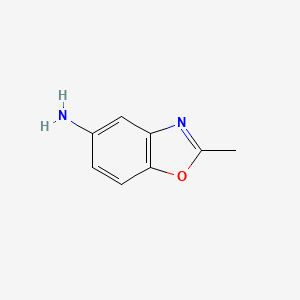

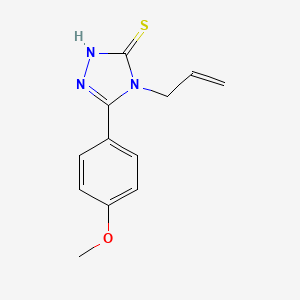

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This document synthesizes information from recent research on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives has been explored through various methodologies. One approach involves the Vilsmeier reaction, which has been used to synthesize new pyrazole-containing aldehydes. These compounds have been further reacted with primary amines to yield Schiff bases, highlighting the versatility of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in synthetic chemistry (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has been determined through X-ray diffraction methods, revealing its crystal structure and the spatial orientation of its molecular framework. Studies have shown that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, indicating specific molecular interactions and stability characteristics (Xu & Shi, 2011).

Chemical Reactions and Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde participates in various chemical reactions, forming different products depending on the reactants involved. For instance, cyclohexylamine reacts with this compound to produce diverse outcomes based on the aryl substituent present, showcasing its reactivity and potential for producing novel compounds (Hernandez et al., 2015).

Physical Properties Analysis

Research has provided insights into the physical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, including its solubility, boiling point, and melting point. These properties are crucial for determining its suitability in various applications, from material science to pharmaceuticals. However, specific studies detailing these physical properties were not found in the current search and would require further investigation.

Chemical Properties Analysis

The chemical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, such as its reactivity with different chemical groups and stability under various conditions, have been explored. The compound exhibits interesting behaviors in reactions, including the formation of Schiff bases when reacted with primary amines. This suggests its potential utility in synthetic chemistry for constructing complex molecules (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Wissenschaftliche Forschungsanwendungen

Inhibitoren von SARM1

“1,3-Dimethyl-1H-pyrazol-4-carbaldehyd” wird bei der Herstellung von Inhibitoren von SARM1 (Sterile Alpha and TIR Motif Containing 1) verwendet, einem wichtigen Enzym, das an der Axondegeneration beteiligt ist . Diese Inhibitoren könnten möglicherweise zur Behandlung oder Vorbeugung von Erkrankungen im Zusammenhang mit Axondegeneration eingesetzt werden.

Chemische Synthese

Diese Verbindung wird aufgrund ihrer Reaktivität und ihrer strukturellen Eigenschaften häufig als Baustein in der chemischen Synthese verwendet . Ihre Aldehydgruppe kann verschiedene Reaktionen eingehen, wodurch die Synthese einer breiten Palette komplexer Moleküle ermöglicht wird.

Pharmazeutische Forschung

Aufgrund seiner Rolle bei der Synthese von SARM1-Inhibitoren könnte “this compound” auch potenzielle Anwendungen in der pharmazeutischen Forschung haben. Es könnte zur Entwicklung neuer Medikamente oder zur Verbesserung bestehender Medikamente verwendet werden .

Wirkmechanismus

Target of Action

It is used in the preparation of inhibitors of sarm1, a protein involved in axonal degeneration .

Mode of Action

As a chemical precursor, it may interact with its targets to form more complex compounds, potentially altering their function and leading to downstream effects .

Biochemical Pathways

Given its use in the synthesis of sarm1 inhibitors, it may indirectly influence pathways related to axonal degeneration .

Result of Action

As a precursor in the synthesis of sarm1 inhibitors, it may contribute to the prevention or treatment of axonal degeneration .

Action Environment

It should be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

The compound is classified as an irritant under the GHS classification . It has several hazard statements including H332, H312, H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJREDVLGVEPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357205 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25016-12-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in developing new insecticides?

A: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde serves as a key building block for synthesizing novel pyrazole oxime derivatives. These derivatives have demonstrated promising insecticidal activity, particularly against Mythimna separata Walker (oriental armyworm) []. The aldehyde group (-CHO) at the 4th position of the pyrazole ring allows for easy modification and the introduction of various substituents, leading to the creation of diverse compounds with potentially enhanced insecticidal properties.

Q2: How does the structure of pyrazole oxime derivatives, synthesized from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, influence their insecticidal activity?

A: Research suggests that introducing a N-pyridylpyrazole unit into the pyrazole oxime skeleton, derived from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, significantly enhances insecticidal activity []. Specifically, compounds featuring a 3-chloropyridin-2-yl group on the oxime nitrogen and a (6-chloropyridin-3-yl)methoxy group at the 3-position of the N-pyridylpyrazole moiety demonstrated potent insecticidal activity against Mythimna separata Walker [].

Q3: Can you provide an example of a specific pyrazole oxime derivative synthesized from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its observed insecticidal activity?

A3: A study highlighted two potent compounds: * 5-(2-bromophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole-5-formyl}oxime 5-(4-t-butylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde-O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole5-formyl}oxime*

Q4: How is the three-dimensional structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde derivatives determined, and how does this information contribute to understanding their activity?

A: Techniques like X-ray crystallography are used to elucidate the three-dimensional structures of these compounds [, , ]. Understanding the spatial arrangement of atoms within the molecule allows researchers to correlate structural features with observed biological activity. For instance, the dihedral angle between the benzene and pyrazole rings in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was found to be 72.8° []. This type of structural information can be crucial in designing new derivatives with improved target binding and enhanced insecticidal activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.